

# SB-209247: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

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## Compound of Interest

Compound Name: SB-209247

Cat. No.: B1683156

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## Abstract

**SB-209247**, chemically known as (E)-3-[6-[[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] This document provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and a summary of its biological activity, including its mechanism of action and key quantitative data. Experimental protocols for relevant assays are also detailed to facilitate further research and development.

## Chemical Structure

The chemical structure of **SB-209247** is presented below. It features a propenoic acid moiety attached to a substituted pyridine ring, which incorporates a phenylethoxy group and a dichlorophenylthiomethyl group.

Chemical Name: (E)-3-[6-[[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid

Molecular Formula: C<sub>23</sub>H<sub>19</sub>Cl<sub>2</sub>NO<sub>3</sub>S

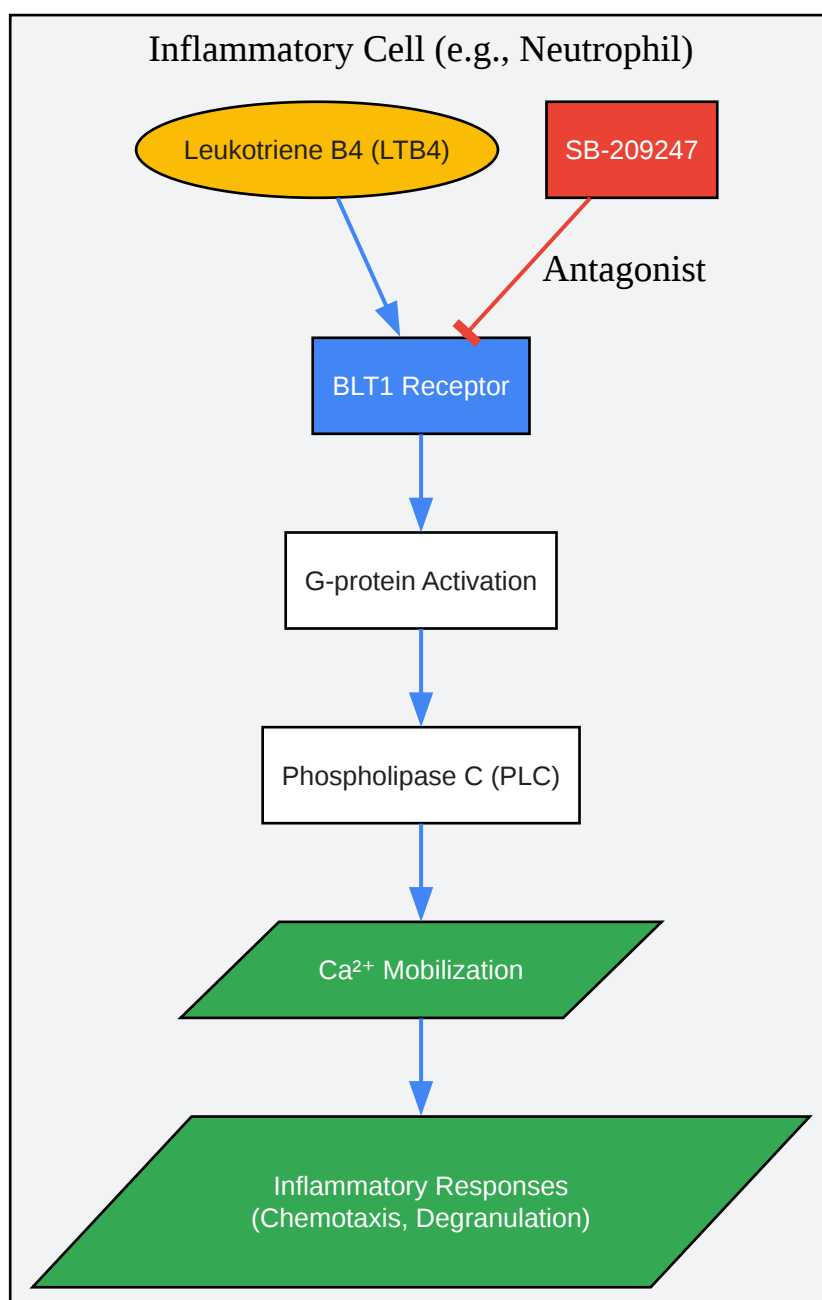
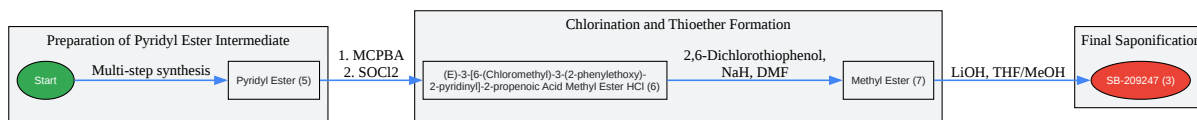
Molecular Weight: 476.38 g/mol

SMILES: O=C(O)/C=C/c1cc(OCCc2ccccc2)c(CSCc3c(Cl)cccc3Cl)cn1

## Synthesis

The synthesis of **SB-209247** can be achieved through a multi-step process as detailed in the scientific literature.<sup>[3]</sup> A general synthetic workflow is outlined below.

## Synthesis Workflow



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## References

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- 2. (E)-3-[6-[[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid: a high-affinity leukotriene B4 receptor antagonist with oral antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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